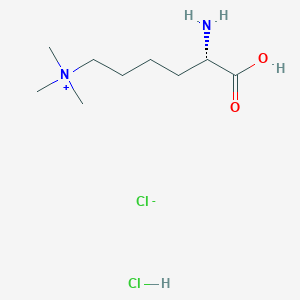![molecular formula C16H10N2O2 B6309489 9-Amino-5H-benzo[a]phenoxazin-5-one, 95% CAS No. 13456-56-9](/img/structure/B6309489.png)
9-Amino-5H-benzo[a]phenoxazin-5-one, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-5H-benzo[a]phenoxazin-5-one, commonly referred to as 9-Amino-5H-BP, is a synthetic organic compound used in a variety of laboratory experiments. It is a white crystalline solid with a melting point of 115-117°C and a molecular weight of 230.29 g/mol. 9-Amino-5H-BP is an important tool in the fields of biochemistry, organic chemistry, and pharmacology, and is used in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of 9-Amino-5H-BP is not fully understood, but it is believed to involve the formation of a reactive intermediate, which can then react with other molecules to form the desired product. The intermediate is believed to be a benzophenone, which is formed when the aldehyde and p-nitrobenzaldehyde react in the presence of an alkaline catalyst. This intermediate then reacts with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-Amino-5H-BP are not well understood. However, it is believed to be non-toxic and has not been linked to any adverse health effects. In addition, 9-Amino-5H-BP is not believed to interact with any hormones or enzymes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 9-Amino-5H-BP in laboratory experiments include its low cost, its easy availability, and its versatility. Its low cost makes it an attractive option for researchers on a budget. In addition, its availability makes it easy to obtain and use in experiments. Finally, its versatility makes it useful in a wide range of experiments.
The main limitation of using 9-Amino-5H-BP in laboratory experiments is its lack of specificity. It has a tendency to react with a variety of molecules, which can lead to undesired side reactions. In addition, its low solubility in many solvents can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for research involving 9-Amino-5H-BP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of pharmaceuticals and agrochemicals. In addition, further research into its potential uses in the synthesis of polymers and other materials could lead to new and innovative products. Finally, research into its potential toxicity and its interactions with other molecules could lead to a better understanding of its safety and efficacy.
Synthesis Methods
9-Amino-5H-BP can be synthesized in a laboratory setting by reacting an aromatic aldehyde with p-nitrobenzaldehyde in the presence of an alkaline catalyst. This reaction yields 9-amino-5H-BP, which is then purified by recrystallization. The synthesis method for 9-Amino-5H-BP is relatively simple and can be used to produce large quantities of the compound.
Scientific Research Applications
9-Amino-5H-BP has a variety of scientific applications. It is used in the synthesis of heterocyclic compounds, such as quinazolines and pyrazolines, which are important in the development of pharmaceuticals. It is also used in the synthesis of a variety of organic compounds, such as amines and amides, which are useful in the development of agrochemicals. In addition, 9-Amino-5H-BP is used in the synthesis of polymers and other materials.
properties
IUPAC Name |
9-aminobenzo[a]phenoxazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-5-6-12-14(7-9)20-15-8-13(19)10-3-1-2-4-11(10)16(15)18-12/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBOMBCUBIEMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-5-benzophenoxazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)





![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)
![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)
![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)